molecular formula C24H14Cl2F3NO2S2 B11665849 (5E)-5-({2-[(2,4-Dichlorophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

(5E)-5-({2-[(2,4-Dichlorophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

Cat. No.: B11665849
M. Wt: 540.4 g/mol
InChI Key: CDGJPKFJVJBDGO-UFFVCSGVSA-N
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Description

(5E)-5-({2-[(2,4-Dichlorophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a dichlorophenyl group, and a trifluoromethylphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-({2-[(2,4-Dichlorophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzyl chloride with 2-hydroxybenzaldehyde to form an intermediate, which is then reacted with 3-(trifluoromethyl)benzaldehyde and thiosemicarbazide under specific conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(5E)-5-({2-[(2,4-Dichlorophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidinone derivatives with altered functional groups .

Scientific Research Applications

(5E)-5-({2-[(2,4-Dichlorophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (5E)-5-({2-[(2,4-Dichlorophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Properties

Molecular Formula

C24H14Cl2F3NO2S2

Molecular Weight

540.4 g/mol

IUPAC Name

(5E)-5-[[2-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H14Cl2F3NO2S2/c25-17-9-8-15(19(26)12-17)13-32-20-7-2-1-4-14(20)10-21-22(31)30(23(33)34-21)18-6-3-5-16(11-18)24(27,28)29/h1-12H,13H2/b21-10+

InChI Key

CDGJPKFJVJBDGO-UFFVCSGVSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F)OCC4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F)OCC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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